![molecular formula C9H14O3 B1528703 5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid CAS No. 1409024-84-5](/img/structure/B1528703.png)
5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid
Overview
Description
Scientific Research Applications
Peptide Synthesis and Dipeptide Synthons
The compound has been utilized in the synthesis of novel classes of dipeptide synthons, demonstrating its application in peptide synthesis. Specifically, methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, a derivative of 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid, has been synthesized and used as a dipeptide building block. This has enabled the successful preparation of peptides, proving the compound's utility in constructing complex biological molecules (Suter et al., 2000).
Functionalized γ-Spirolactone and Oxabicyclo[3.3.0]octane Derivatives
Research has also focused on the nucleophilic ring-opening reactions of related spirocyclic compounds to form functionalized γ-spirolactone and 2-oxabicyclo[3.3.0]octane derivatives. These structures are key sub-units in several bioactive compounds, indicating the relevance of 5-methyl-6-oxaspiro[2.5]octane-1-carboxylic acid and its derivatives in the synthesis of pharmacologically important molecules (Santos et al., 2000).
Synthesis of Ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate
Another application involves the conversion of 1-oxaspiro[2.5]octane-2-carboxylic acid nitrite into ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate. This synthesis pathway highlights the compound's versatility in organic synthesis and its potential in generating novel organic molecules with specific functional groups (Kuroyan et al., 1991).
Regioselective Cycloaddition
The compound has been used in regioselective cycloaddition reactions to produce substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This highlights its application in creating spirocyclic structures with potential biological activity, offering a pathway to novel compounds for further pharmacological investigation (Molchanov et al., 2013).
Safety and Hazards
properties
IUPAC Name |
5-methyl-6-oxaspiro[2.5]octane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-6-4-9(2-3-12-6)5-7(9)8(10)11/h6-7H,2-5H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXNJAUSMFCCSE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(CCO1)CC2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-6-oxaspiro[2.5]octane-1-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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